Ethyl 2,4-dioxo-4-phenylbutanoate
Overview
Description
Ethyl 2,4-dioxo-4-phenylbutanoate is a versatile chemical intermediate that has been utilized in the synthesis of various enantiomerically pure α-hydroxy and α-amino acid esters, particularly homophenylalanine derivatives. These compounds are significant due to their application in the pharmaceutical industry, especially in the large-scale preparation of drugs .
Synthesis Analysis
The synthesis of ethyl 2,4-dioxo-4-phenylbutanoate and its derivatives has been explored through different methods. One approach involves the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate using a ruthenium catalyst, which yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process is sensitive to reaction temperature and can be followed by hydrolysis to produce 2-hydroxy-4-phenylbutyric acid . Another method includes the microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor, which has been effective in producing ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess and chemical purity . Additionally, enzymatic synthesis using whole cells has been employed to prepare both enantiomers of ethyl 2-hydroxy-4-phenylbutanoate with high yields and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of ethyl 2,4-dioxo-4-phenylbutanoate and its derivatives has been a subject of interest. For instance, the structure of one of the reaction products from the three-component reaction involving methyl 2,4-dioxo-4-phenylbutanoate was confirmed by X-ray analysis . This highlights the importance of structural elucidation in understanding the chemical properties and reactivity of these compounds.
Chemical Reactions Analysis
Ethyl 2,4-dioxo-4-phenylbutanoate undergoes various chemical reactions that lead to the formation of different products. Photochemical reactions of related compounds, such as ethyl 3-oxo-2,4-diphenylbutanoate, have been studied, showing the formation of products through radical recombination and decarbonylation processes . The three-component reaction of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine has also been explored, yielding complex pyrrol-2-ones with potential chemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2,4-dioxo-4-phenylbutanoate derivatives are crucial for their practical applications. The methylation of ethyl 2,4-dioxopentanoate, for example, results in the formation of enol ethers with different isomeric forms, which have distinct physical properties and reactivity profiles . The enantiomeric purity and yield of the synthesized compounds are essential for their use in pharmaceuticals, as demonstrated by the various synthesis methods that prioritize these aspects .
Safety And Hazards
Ethyl 2,4-dioxo-4-phenylbutanoate is classified as a warning signal word. It has hazard statements H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
ethyl 2,4-dioxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQQYMWMAISMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280466 | |
Record name | Ethyl 2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxo-4-phenylbutanoate | |
CAS RN |
6296-54-4 | |
Record name | Ethyl α,γ-dioxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6296-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 17049 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6296-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,4-dioxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dioxo-4-phenyl-butyric acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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